molecular formula C18H25NO2 B8478498 2-Acetoxy-5-nonylbenzonitrile CAS No. 62390-66-3

2-Acetoxy-5-nonylbenzonitrile

Cat. No. B8478498
CAS RN: 62390-66-3
M. Wt: 287.4 g/mol
InChI Key: NLZNZCAKGLYSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04048187

Procedure details

A solution of 52.6 parts of 2-hydroxy-5-nonyl-benzaldoxime (in which the nonyl group is a mixture of branched chain isomers; prepared as described in Example 1 of Belgian Pat. No. 796835) in 60 parts of acetic anhydride was stirred and boiled for 1 hour. The cooled solution was poured into water, stirred for 30 minutes and extracted into 2 × 150 parts of chloroform. The extracts were washed with water, dried over anhydrous magnesium sulphate and evaporated at 50° C under vacuum to yield 61.6 parts of 2-acetoxy-5-nonylbenzonitrile as a brown oil. The 61.6 parts of the acetoxy compound were mixed with 200 parts of ethanol and 300 parts of a 2N solution of sodium hydroxide and the mixture stirred and boiled under reflux for 11/2 hours. The cooled solution was acidified with hydrochloric acid, diluted with water and extracted into chloroform. The extracts were water washed, dried over anhydrous magnesium sulphate and evaporated to give 53.1 parts of 2-hydroxy-5-nonylbenzonitrile as a brown oil.
[Compound]
Name
52.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:7][C:3]=1[CH:4]=[N:5]O.[C:20](OC(=O)C)(=[O:22])[CH3:21]>O>[C:20]([O:1][C:2]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:7][C:3]=1[C:4]#[N:5])(=[O:22])[CH3:21]

Inputs

Step One
Name
52.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=NO)C=C(C=C1)CCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of branched chain isomers
CUSTOM
Type
CUSTOM
Details
prepared
EXTRACTION
Type
EXTRACTION
Details
extracted into 2 × 150 parts of chloroform
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at 50° C under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OC1=C(C#N)C=C(C=C1)CCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.